Benzyl (piperidin-4-ylmethyl)carbamate is classified as a carbamate derivative. Carbamates are esters or salts of carbamic acid and are known for their diverse biological activities, including use as insecticides, herbicides, and pharmaceuticals. The specific structure of this compound suggests potential interactions with biological targets, particularly in neurological contexts.
The synthesis of Benzyl (piperidin-4-ylmethyl)carbamate can be achieved through several methods, often involving multi-component reactions. One notable approach is the Ugi four-component reaction, which combines an amine (such as piperidine), an isocyanide, an aldehyde, and a carboxylic acid to form carbamate derivatives efficiently.
For example, the synthesis may involve heating benzylamine with an appropriate isocyanide under controlled conditions to yield Benzyl (piperidin-4-ylmethyl)carbamate along with other by-products that can be separated through recrystallization or chromatography .
Benzyl (piperidin-4-ylmethyl)carbamate features a distinct molecular structure characterized by:
where denotes the piperidine ring.
Benzyl (piperidin-4-ylmethyl)carbamate can participate in various chemical reactions typical of carbamates:
These reactions are essential for modifying the compound for specific biological activities or enhancing its pharmacological properties .
The mechanism of action for Benzyl (piperidin-4-ylmethyl)carbamate is primarily linked to its interaction with neurotransmitter systems. Compounds containing piperidine structures often exhibit activity at various receptors, including muscarinic acetylcholine receptors.
Benzyl (piperidin-4-ylmethyl)carbamate exhibits several notable physical and chemical properties:
Benzyl (piperidin-4-ylmethyl)carbamate has potential applications across various scientific fields:
Benzyl (piperidin-4-ylmethyl)carbamate, systematically named as benzyl N-[(piperidin-4-yl)methyl]carbamate (IUPAC), is a carbamate derivative featuring a piperidine core substituted at the 4-position with an aminomethyl group. Its molecular formula is C₁₄H₂₀N₂O₂, corresponding to a molecular weight of 248.32 g/mol. The structure integrates two key functional moieties: (1) a benzyloxycarbonyl (Cbz) group providing a carbamate linkage (-NH-C(O)-O-CH₂-C₆H₅), and (2) a piperidin-4-ylmethyl group where the piperidine nitrogen remains unsubstituted. This Cbz group serves as a common nitrogen-protecting group in organic synthesis, enhancing the compound’s utility as an intermediate for more complex pharmaceuticals [3] [9].
The SMILES notation (O=C(OCC1=CC=CC=C1)NCC2CCNCC2
) and InChIKey (BZHPVEHRXAKHMV-UHFFFAOYSA-N
) provide unambiguous machine-readable descriptors for databases like PubChem and ChemSpider. Synonyms include 4-(Cbz-aminomethyl)piperidine and carbamic acid, N-(4-piperidinylmethyl)-, phenylmethyl ester, reflecting its role as a protected precursor for amine-functionalized piperidines in drug discovery [3] [5].
Property | Value |
---|---|
IUPAC Name | Benzyl N-[(piperidin-4-yl)methyl]carbamate |
Molecular Formula | C₁₄H₂₂N₂O₂ |
Molecular Weight | 248.32 g/mol |
CAS Registry Number | 132431-09-5 |
SMILES | O=C(OCC₁=CC=CC=C₁)NCC₂CCNCC₂ |
InChIKey | BZHPVEHRXAKHMV-UHFFFAOYSA-N |
Common Synonyms | 4-(N-Cbz-Aminomethyl)piperidine; (Cbz-4-aminomethyl)piperidine |
The piperidine ring adopts two primary conformations: the chair and twist-boat forms. The energy barrier for ring inversion is ≈40–50 kJ/mol, enabling rapid interconversion at room temperature. Substituents at C4 (aminomethyl group) preferentially occupy equatorial positions to minimize 1,3-diaxial steric clashes, though the small energy difference (≤5 kJ/mol) allows equatorial/axial equilibration . The C4-chirality (if present) would influence stereoselective binding, but the parent compound lacks chiral centers due to symmetric bonding.
The carbamate group (-NH-C(O)-O-) exhibits partial double-bond character (resonance energy ≈80–90 kJ/mol), restricting rotation around the C–N bond. This results in E/Z planar conformers, though the energy difference is negligible (≤2 kJ/mol). The N-terminal benzyl group rotates freely, contributing to conformational diversity. Computational studies suggest the extended conformation (carbamate nitrogen anti to piperidine) predominates in apolar solvents, facilitating hydrophobic collapse .
Structural Element | Conformational Behavior | Energy Barrier/Range |
---|---|---|
Piperidine Ring | Chair ↔ Twist-boat interconversion | ≈45 kJ/mol |
C4-Aminomethyl Group | Equatorial ↔ axial equilibrium | ΔG ≤ 5 kJ/mol |
Carbamate C–N Bond | Restricted rotation (sp² hybridization) | Resonance energy: 85 kJ/mol |
Benzyl Moiety | Free rotation | Barrier: ~15 kJ/mol |
Benzyl (piperidin-4-ylmethyl)carbamate belongs to a pharmacologically significant class of piperidine carbamates, but its structure imparts distinct bioactivity profiles compared to analogs:
N-Substituted Piperidine Carbamates: Derivatives like benzyl ethyl(piperidin-4-yl)carbamate (C₁₅H₂₂N₂O₂) feature carbamate bonding directly to the piperidine nitrogen. This diminishes conformational flexibility and alters electronic properties (e.g., reduced nucleophilicity at N), impacting protease inhibition [8]. In contrast, the title compound’s C-linked aminomethyl group preserves the basic piperidine nitrogen, enhancing hydrogen-bonding capacity in targets like NLRP3 inflammasome or viral polymerases [4] [6].
Piperazine vs. Piperidine Carbamates: Dual MAGL-FAAH inhibitors (e.g., JZL195) incorporate piperazine rings, which increase polarity and enable bidentate target engagement. Piperidine analogs like JZL184 exhibit higher lipophilicity (cLogP ≈4.2 vs. 3.5 for piperazines), favoring blood-brain barrier penetration. Contracting the ring to pyrrolidine (e.g., compound 15 in [2]) ablates activity, confirming the six-membered ring’s geometric necessity for serine hydrolase inhibition [2].
Antiviral Piperidines: 1,4,4-Trisubstituted piperidines (e.g., Ugi reaction-derived SARS-CoV-2 Mpro inhibitors) use quaternary C4 centers for steric blocking. The title compound’s primary aminomethyl group lacks this bulk, explaining its weaker enzymatic inhibition (EC₅₀ >50 μM) compared to optimized analogs (EC₅₀ ≈3–25 μM) [6].
Ether-Linked Bioactives: Influenza inhibitors (e.g., tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate) use aryl–O–piperidine linkages for optimal activity (EC₅₀ = 0.05 μM). Replacing oxygen with sulfur or carbamate (as in the title compound) reduces potency 50-fold, highlighting the critical role of linkage electronics and geometry [7].
Table 3: Structural and Bioactivity Comparison with Key Piperidine Derivatives
Compound | Core Structure | Key Pharmacological Role | Notable Feature vs. Title Compound |
---|---|---|---|
Benzyl (piperidin-4-ylmethyl)carbamate | C4-aminomethyl with Cbz carbamate | NLRP3/kinase intermediate | Reference compound |
JZL184 | Piperidine carbamate + bisarylcarbinol | Selective MAGL inhibitor | Lipophilic tail enables CNS penetration |
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Piperidine-C4 fused benzimidazolone | NLRP3 inflammasome inhibitor | Rigid scaffold enhances target affinity |
Ugi-derived 1,4,4-trisubstituted piperidine | Quaternary C4 with ester/amide | SARS-CoV-2 Mpro inhibitor | Steric bulk improves enzymatic inhibition |
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Aryl-O-piperidine | Influenza inhibitor (RdRp) | Ether linkage optimizes EC₅₀ (0.05 μM) |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: